molecular formula C20H16Cl2N2OS2 B12827311 4,5-Bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole

4,5-Bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole

Cat. No.: B12827311
M. Wt: 435.4 g/mol
InChI Key: QXHULGNMDNNWHL-UHFFFAOYSA-N
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Description

“4,5-Bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole” is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4,5-Bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole” typically involves multi-step organic reactions. The starting materials might include 5-chloro-2-methylthiophene, 4-methoxybenzaldehyde, and other reagents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds usually involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, purity, and cost-effectiveness. Techniques like continuous flow synthesis and automated reactors might be employed.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions might convert certain functional groups to their corresponding reduced forms.

    Substitution: Halogen atoms in the thiophene rings can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

Biologically, imidazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound might be investigated for similar activities.

Medicine

In medicine, it could be explored for its potential therapeutic effects. Imidazole derivatives are often used in drug development for various diseases.

Industry

Industrially, such compounds might be used in the development of new materials, agrochemicals, or as catalysts in chemical reactions.

Mechanism of Action

The mechanism of action of “4,5-Bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole” would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Bis(2-thienyl)-1H-imidazole
  • 4,5-Bis(4-chlorophenyl)-1H-imidazole
  • 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole

Uniqueness

Compared to similar compounds, “4,5-Bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole” might exhibit unique properties due to the presence of both chloro and methoxy substituents. These groups can influence the compound’s reactivity, biological activity, and overall stability.

Properties

Molecular Formula

C20H16Cl2N2OS2

Molecular Weight

435.4 g/mol

IUPAC Name

4,5-bis(5-chloro-2-methylthiophen-3-yl)-2-(4-methoxyphenyl)-1H-imidazole

InChI

InChI=1S/C20H16Cl2N2OS2/c1-10-14(8-16(21)26-10)18-19(15-9-17(22)27-11(15)2)24-20(23-18)12-4-6-13(25-3)7-5-12/h4-9H,1-3H3,(H,23,24)

InChI Key

QXHULGNMDNNWHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(S1)Cl)C2=C(N=C(N2)C3=CC=C(C=C3)OC)C4=C(SC(=C4)Cl)C

Origin of Product

United States

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